![molecular formula C20H8O10-2 B1265291 3,3'-Biflaviolin 2,2'-diolate](/img/structure/B1265291.png)
3,3'-Biflaviolin 2,2'-diolate
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Overview
Description
3,3'-biflaviolin 2,2'-diolate is dianion of 3,3'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,3'-biflaviolin. It is a conjugate acid of a 3,3'-biflaviolin(3-).
Scientific Research Applications
Fungal Melanin Inhibition and Pigment Synthesis
A study identified 3,3'-biflaviolin as a pigment produced by the fungus Thielaviopsis basicola when treated with the fungal melanin inhibitor, tricyclazole. This discovery indicates the potential use of 3,3'-biflaviolin in studying melanin pathways and pigment synthesis in fungi (Stipanovic & Wheeler, 1980).
Role in Biosynthesis of Secondary Metabolites
Research on Streptomyces avermitilis, a bacterium producing clinically significant drugs, revealed the role of CYP158A3, a biflaviolin synthase, in pigment biosynthesis. This enzyme's ability to catalyze C-C coupling reactions suggests that 3,3'-biflaviolin could play a role in the biosynthesis of secondary metabolites in microorganisms (Lim et al., 2016).
Protective Mechanisms Against UV Irradiation
Studies on cytochrome P450 158A2 (CYP158A2) in Streptomyces coelicolor A3(2) have demonstrated its role in catalyzing oxidative C-C coupling reactions to polymerize flaviolin, forming biflaviolin and triflaviolin. These compounds protect the soil bacterium from UV irradiation effects (Zhao et al., 2007).
Crystal Structure Analysis in Dye Synthesis
The crystal structure of related compounds, such as squarylium dyes, has been determined, indicating the potential for 3,3'-biflaviolin in dye synthesis and crystallography studies (Tong & Bi-xian, 1999).
Catalyst in Chemical Reactions
Research has been conducted on molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing diolates, which could provide insights into the potential use of biflaviolin-related compounds in catalyzing various chemical reactions (Singh et al., 2007).
properties
Product Name |
3,3'-Biflaviolin 2,2'-diolate |
---|---|
Molecular Formula |
C20H8O10-2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(6,8-dihydroxy-1-oxido-3,4-dioxonaphthalen-2-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C20H10O10/c21-5-1-7-11(9(23)3-5)17(27)13(19(29)15(7)25)14-18(28)12-8(16(26)20(14)30)2-6(22)4-10(12)24/h1-4,21-24,27-28H/p-2 |
InChI Key |
HLLYQNIOBPIXKP-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C(C4=C(C=C(C=C4O)O)C(=O)C3=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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